
Methyl 2-bromo-4-carbamoylbenzoate
Overview
Description
Methyl 2-bromo-4-carbamoylbenzoate is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Routes
The synthesis of methyl 2-bromo-4-carbamoylbenzoate typically involves the bromination of methyl 4-carbamoylbenzoate. The reaction can be performed using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid, under controlled conditions to ensure selectivity at the desired position.
Applications in Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of bioactive compounds:
- Anticancer Agents : It has been employed in the development of novel anticancer drugs that target specific cellular pathways. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antibacterial Activity : Research indicates that modifications of this compound can lead to compounds with significant antibacterial properties, effective against resistant strains of bacteria .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals:
- Pesticides and Herbicides : Derivatives of this compound have been synthesized for their efficacy as herbicides, targeting specific plant metabolic pathways to control weed growth without harming crops .
Data Table of Related Compounds
Compound Name | Application Area | Key Findings |
---|---|---|
This compound | Anticancer | Inhibitory effects on tumor cell proliferation |
Methyl 3-bromo-4-carbamoylbenzoate | Antibacterial | Effective against multi-drug resistant bacteria |
Methyl 2-bromo-4-hydroxybenzoate | Agrochemical | Effective herbicide with minimal crop damage |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of a series of compounds derived from this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial activity of derivatives synthesized from this compound. The findings revealed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli, demonstrating its versatility as a scaffold for drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-bromo-4-carbamoylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of methyl 4-carbamoylbenzoate derivatives or coupling reactions using brominated precursors. Key steps include optimizing temperature (e.g., 0–5°C for bromine-sensitive intermediates), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., Pd for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. How should this compound be safely handled in the laboratory given limited toxicological data?
- Methodological Answer : Adopt OSHA-compliant protocols: use fume hoods, impervious gloves (e.g., nitrile), and sealed goggles. In case of exposure, rinse skin/eyes immediately with water for 15+ minutes. Store in cool, dry conditions away from oxidizers. Toxicity assessments should follow OECD guidelines (e.g., Ames test) due to insufficient hazard data .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use FTIR to confirm amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups. NMR (¹H/¹³C) identifies bromine-induced deshielding (e.g., aromatic protons at δ 7.5–8.0 ppm). Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~258). Cross-validate with elemental analysis .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve structural ambiguities in this compound?
- Methodological Answer : Use SHELXL for anisotropic refinement of bromine and carbamoyl groups, adjusting thermal parameters (U<sup>ij</sup>) to reduce R-factors. WinGX integrates ORTEP for visualizing displacement ellipsoids and hydrogen bonding. For twinned crystals, employ TWIN/BASF commands in SHELXL to partition overlapping reflections .
Q. How should researchers address contradictions between experimental and computational data (e.g., DFT vs. X-ray) for this compound?
- Methodological Answer : Reconcile discrepancies by:
- Geometry Optimization : Compare DFT (B3LYP/6-311+G(d,p)) bond lengths/angles with X-ray data.
- Electron Density Maps : Use SHELXE to identify missing electron density (e.g., disordered solvent).
- Thermal Motion Analysis : Apply TLS parameterization in refinement to model libration effects .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Design assays targeting:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., protease inhibition via Förster resonance energy transfer).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination).
- Receptor Binding : Radioligand displacement studies (e.g., μ-opioid or NMDA receptors, referencing structural analogs) .
Q. How can researchers mitigate challenges in synthesizing halogenated analogs of this compound?
- Methodological Answer : Optimize regioselectivity via:
- Directed Ortho-Metalation : Use LDA to direct bromination at the 2-position.
- Protecting Groups : Temporarily mask the carbamoyl group with Boc to prevent side reactions.
- High-Throughput Screening : Test Pd/Ni catalysts for cross-coupling efficiency under varying pH and solvent conditions .
Q. Data Analysis and Validation
Q. What statistical methods are recommended for validating crystallographic data quality?
- Methodological Answer : Calculate Rint (<5% for high-resolution data) and GooF (0.8–1.2). Use PLATON to check for missed symmetry (ADDSYM) and voids (VOID). Validate hydrogen bonds with Mercury (distance/angle criteria: d(D–A) < 3.5 Å, θ > 110°) .
Q. How should conflicting spectroscopic results (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodological Answer : Perform VT-NMR to assess dynamic effects (e.g., rotamers causing splitting). Use COSY/NOESY to confirm coupling networks. Compare with DFT-calculated chemical shifts (GIAO method) scaled by solvent models (e.g., PCM for DMSO) .
Q. Safety and Regulatory Compliance
Q. What protocols ensure compliance with REACH regulations for this compound?
- Methodological Answer : Although not listed under SVHC, maintain SDS documentation with hazard codes (H318: eye damage). Implement waste disposal via licensed incineration (≥1100°C) and track quantities under Annex XIV thresholds. Conduct chemical safety assessments (CSA) if annual volumes exceed 1 ton .
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 2-bromo-4-carbamoylbenzoate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12) |
InChI Key |
RFKCORANESPHQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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